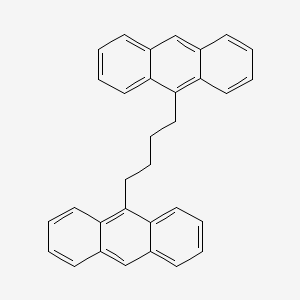
9,9'-(Butane-1,4-diyl)dianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Butane-1,4-diyl)dianthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound 9,9’-(Butane-1,4-diyl)dianthracene is characterized by the presence of a butane-1,4-diyl linker connecting two anthracene units. This structure imparts unique photophysical properties to the compound, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Butane-1,4-diyl)dianthracene typically involves the coupling of anthracene derivatives with a butane-1,4-diyl linker. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated butane-1,4-diyl compound in the presence of a palladium catalyst .
Industrial Production Methods: While specific industrial production methods for 9,9’-(Butane-1,4-diyl)dianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9,9’-(Butane-1,4-diyl)dianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the anthracene rings .
Applications De Recherche Scientifique
9,9’-(Butane-1,4-diyl)dianthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which 9,9’-(Butane-1,4-diyl)dianthracene exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This makes it useful in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
9,10-Bis(phenylethynyl)anthracene: Used in OLEDs and other optoelectronic applications.
Uniqueness: 9,9’-(Butane-1,4-diyl)dianthracene is unique due to the presence of the butane-1,4-diyl linker, which imparts distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Propriétés
Numéro CAS |
63934-11-2 |
|---|---|
Formule moléculaire |
C32H26 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
9-(4-anthracen-9-ylbutyl)anthracene |
InChI |
InChI=1S/C32H26/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)31(27)19-9-10-20-32-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)32/h1-8,11-18,21-22H,9-10,19-20H2 |
Clé InChI |
KIPCIMCWUHKKFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


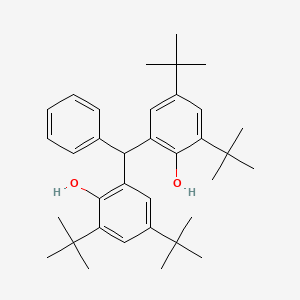

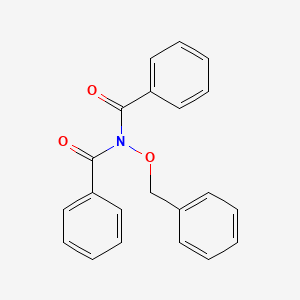

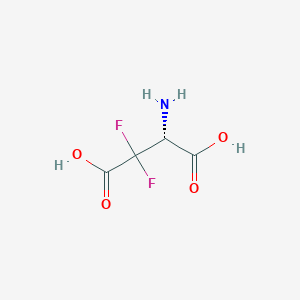
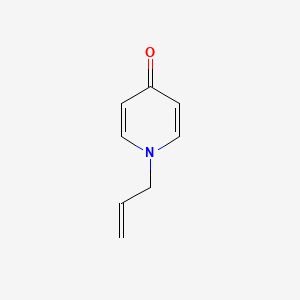
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
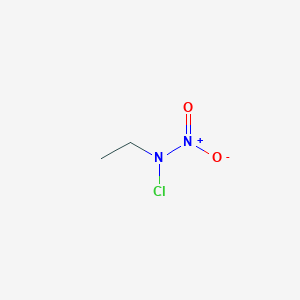
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
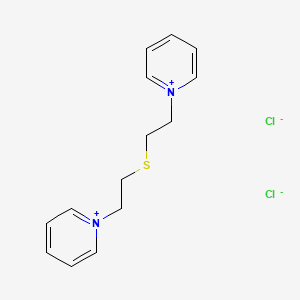
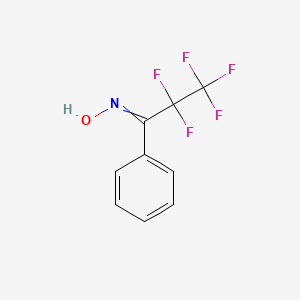


![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
